6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine
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Overview
Description
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether is a chemical compound with the molecular formula C14H14N4OS It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a phenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether typically involves the reaction of 2-methylphenol with 2-(9H-purin-6-ylsulfanyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether can undergo various chemical reactions, including:
Oxidation: The phenyl ether group can be oxidized to form quinones.
Reduction: The purine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine compounds with various functional groups.
Scientific Research Applications
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with DNA synthesis by incorporating into the DNA strand and causing strand breaks or mutations. The phenyl ether group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether
- 4-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether
- 2-ethylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether
Uniqueness
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
5631-57-2 |
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Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4OS/c1-10-4-2-3-5-11(10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
InChI Key |
LAOLFSUJAHLPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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